EGFR Kinase Inhibition: 4.7-Fold Greater Potency than 3,4-Dihydroxyphenyl Acetic Acid
In a direct in vitro kinase assay, (+)-epoxydon inhibited epidermal growth factor receptor (EGFR) activity with an IC50 of 0.6 μg/mL, whereas 3,4-dihydroxyphenyl acetic acid (a structurally related marine-derived phenolic comparator co-isolated in the same study) exhibited an IC50 of 2.8 μg/mL, representing a 4.7-fold difference in potency [1]. The assay was performed using purified EGFR and measures direct inhibition of receptor tyrosine kinase activity.
| Evidence Dimension | EGFR kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.6 μg/mL |
| Comparator Or Baseline | 3,4-Dihydroxyphenyl acetic acid: 2.8 μg/mL |
| Quantified Difference | 4.7-fold lower IC50 for (+)-epoxydon |
| Conditions | In vitro EGFR kinase assay; compounds purified from marine-derived Aspergillus sp. and Phoma herbarum |
Why This Matters
A 4.7-fold potency advantage in a well-defined kinase assay translates directly into lower effective concentration requirements in downstream cellular models, making this compound a more efficient tool for EGFR-focused research programs.
- [1] Jo, M.J.; Bae, S.J.; Son, B.W.; Kim, C.Y.; Kim, G.D. 3,4-Dihydroxyphenyl acetic acid and (+)-epoxydon isolated from marine algae-derived microorganisms induce down regulation of epidermal growth factor activated mitogenic signaling cascade in Hela cells. Cancer Cell Int. 2013, 13, 49. View Source
